molecular formula C19H15ClFN3OS B2559880 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 450341-04-5

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2559880
CAS RN: 450341-04-5
M. Wt: 387.86
InChI Key: WHXLRGSBMULVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3OS and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of various acetamide derivatives, including those related to the chemical structure of interest, have been a significant focus of research. For instance, the synthesis of novel derivatives with potential anti-inflammatory activity has been reported, emphasizing the importance of specific substitutions on the aromatic rings for biological activity (K. Sunder & Jayapal Maleraju, 2013). Similarly, research on isostructural compounds with various substitutions has led to insights into the relationship between chemical structure and crystalline properties, which could have implications for the design of materials with specific optical or electronic properties (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

Antimicrobial and Anticancer Activities

Compounds structurally similar to the one of interest have been evaluated for their antimicrobial and anticancer activities. For example, derivatives have shown potential as antimicrobial agents against various microorganisms, suggesting a promising avenue for the development of new therapeutic agents (H. M. Aly, N. Saleh, & Heba A. Elhady, 2011). Moreover, certain pyrazole derivatives have demonstrated significant antibacterial and antifungal activities, highlighting the versatility of these compounds in biomedical research (R. Ragavan, V. Vijayakumar, & N. Kumari, 2010).

Nonlinear Optical Properties and Photovoltaic Efficiency

Investigations into the nonlinear optical properties of acetamide structures have revealed potential applications in photonic devices, such as optical switches and modulators, which are critical components in the development of advanced optical communication technologies (A. N. Castro et al., 2017). Additionally, studies on the photovoltaic efficiency of benzothiazolinone acetamide analogs have shown promising results for their use as photosensitizers in dye-sensitized solar cells, further demonstrating the broad applicability of these compounds in both biomedical and materials science research (Y. Mary et al., 2020).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3OS/c20-13-2-1-3-15(9-13)24-19(16-10-26-11-17(16)23-24)22-18(25)8-12-4-6-14(21)7-5-12/h1-7,9H,8,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXLRGSBMULVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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